N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a pyrrolidinyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the dimethylamino group: This step involves the alkylation of the pyrimidine core using dimethylamine in the presence of a suitable catalyst.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where the pyrimidine core is reacted with pyrrolidine.
Coupling with nicotinamide: The final step involves the coupling of the modified pyrimidine core with nicotinamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
- N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide
Uniqueness
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts distinct biochemical properties. This compound exhibits a different binding affinity and selectivity towards molecular targets compared to its analogs, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-21(2)14-13(19-15(23)12-6-5-7-17-10-12)11-18-16(20-14)22-8-3-4-9-22/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAITQJSRICDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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